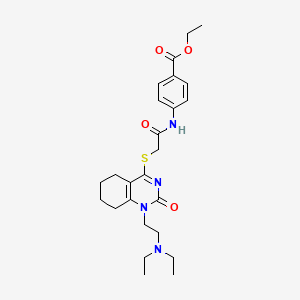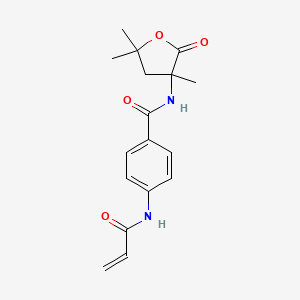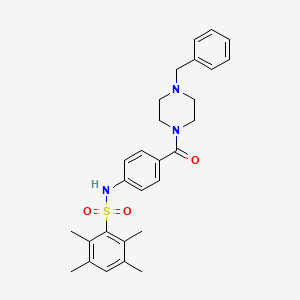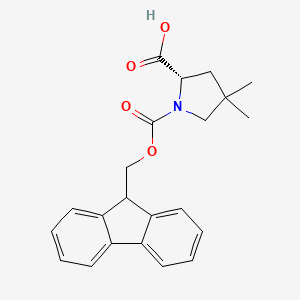
Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolinone ring would likely contribute to the rigidity of the molecule, while the diethylaminoethyl group would provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the diethylaminoethyl group could potentially make the compound more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antimicrobial Applications
The compound Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate, due to its complex structure and functional groups, has been studied for its potential in various scientific applications, including antimicrobial activity. One such study involves the synthesis and characterization of new quinazolines, which share structural similarities with the compound . These quinazolines demonstrated potential as antimicrobial agents against a range of bacterial and fungal species, highlighting the compound's relevance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Spectroscopic Analysis and Molecular Docking Studies
In another study, the compound underwent detailed spectroscopic analysis, including FT-IR and FT-Raman, to determine its structural characteristics. The study also included molecular docking to explore potential biological activities. The compound exhibited significant nonlinear optical properties, suggesting its potential use in material science and biological applications. The molecular docking results suggested inhibitory activity against specific biological targets, indicating its potential for drug development (El-Azab et al., 2016).
Structural Analysis through X-Ray Crystallography
Structural analysis through single crystal X-ray structure determination has also been conducted on related quinazolinone derivatives. Such studies provide deep insights into the molecular configuration and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and potential applications in chemical synthesis and drug design (Rimaz et al., 2009).
Explorations in Heterocyclic Chemistry
Further investigations into the chemistry of related compounds, focusing on their reactivity and potential to form new heterocyclic structures, have expanded the understanding of their applications in synthetic organic chemistry. Such studies contribute to the broader field of heterocyclic chemistry, providing foundational knowledge for the development of new compounds with varied biological and industrial applications (Postovskii et al., 1977).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-16-29-21-10-8-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKLKHQUHMQIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)





![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)